ERYTHROMYCIN STEARATE

Catalog No.
S8339545
CAS No.
M.F
C73H137NO16
M. Wt
1284.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ERYTHROMYCIN STEARATE

Product Name

ERYTHROMYCIN STEARATE

IUPAC Name

[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] octadecanoate;octadecanoic acid

Molecular Formula

C73H137NO16

Molecular Weight

1284.9 g/mol

InChI

InChI=1S/C55H101NO14.C18H36O2/c1-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-43(57)68-50-40(8)66-44(34-54(50,10)64-14)69-47-38(6)49(70-52-46(59)41(56(12)13)32-36(4)65-52)53(9,62)33-35(3)45(58)37(5)48(60)55(11,63)42(16-2)67-51(61)39(47)7;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h35-42,44,46-50,52,59-60,62-63H,15-34H2,1-14H3;2-17H2,1H3,(H,19,20)/t35-,36-,37+,38+,39-,40+,41+,42-,44+,46-,47+,48-,49-,50+,52+,53-,54-,55-;/m1./s1

InChI Key

VPHONGMBJZNDED-DABSQYSZSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(OC(CC1(C)OC)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(OC(CC1(C)OC)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C

Erythromycin stearate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It is chemically classified as erythromycin octadecanoate, with the molecular formula C37H67NO13C18H36O2C_{37}H_{67}NO_{13}\cdot C_{18}H_{36}O_{2} and a molecular weight of approximately 1018.43 g/mol . This compound appears as a white to off-white powder that is slightly soluble in water but soluble in organic solvents such as alcohol, chloroform, and ether . Erythromycin stearate is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-positive bacteria.

Typical of esters and macrolides. One notable reaction involves its hydrolysis back into erythromycin and stearic acid, especially in the presence of water or enzymes such as esterases. The synthesis of erythromycin stearate itself involves the reaction of erythromycin with stearoyl chloride in an inert solvent, typically methylene chloride, facilitated by a base like 1-ethylpiperidine . This reaction highlights the compound's ability to form stable ester linkages.

Erythromycin stearate exhibits significant antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, thereby blocking peptide bond formation and hindering bacterial growth. The compound is effective against a wide range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and certain strains of Mycoplasma and Chlamydia species . Clinical studies have shown that erythromycin stearate can effectively prevent endocarditis in patients allergic to penicillin when administered before dental procedures .

The synthesis of erythromycin stearate has been documented through various methods:

  • Traditional Esterification: Erythromycin is reacted with stearoyl chloride in an inert solvent like methylene chloride in the presence of a base .
  • Aqueous Method: A novel approach involves reacting erythromycin with stearic acid using water as a solvent, which minimizes environmental impact by avoiding organic solvents .
  • Purification Techniques: The resulting erythromycin stearate can be purified through crystallization processes that enhance yield and purity, often achieving over 95% purity without extensive purification steps .

Erythromycin stearate is primarily used in:

  • Antibiotic Therapy: It treats various bacterial infections, particularly respiratory tract infections, skin infections, and sexually transmitted diseases.
  • Prophylaxis: It is used to prevent infections in patients undergoing surgical procedures who are allergic to penicillin.
  • Veterinary Medicine: Erythromycin stearate is also utilized in treating infections in animals.

Erythromycin stearate has been studied for its interactions with other medications:

  • Increased Drug Levels: Co-administration with drugs metabolized by the cytochrome P450 system (particularly CYP3A4) can lead to increased serum concentrations of these drugs, potentially causing adverse effects. For example, it has been shown to increase levels of digoxin and theophylline .
  • Loratadine Study: A study indicated that coadministration with loratadine resulted in increased plasma concentrations of both loratadine and its metabolite without significant adverse effects on cardiac repolarization or safety profiles .

Erythromycin stearate belongs to a class of macrolide antibiotics that includes several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeAntibacterial SpectrumUnique Features
Erythromycin AMacrolideBroad-spectrumMost active form; primary compound
Erythromycin BMacrolideBroad-spectrumLess active than A
Erythromycin ethylsuccinateEsterBroad-spectrumBetter gastrointestinal tolerance
RoxithromycinMacrolideBroad-spectrumImproved pharmacokinetics
AzithromycinAzalideBroad-spectrumLonger half-life; single daily dosing

Erythromycin stearate's unique feature lies in its formulation as an ester, which alters its pharmacokinetic properties compared to other forms like erythromycin ethylsuccinate or azithromycin. This modification can affect absorption rates and side effects.

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

5

Exact Mass

1283.99373728 g/mol

Monoisotopic Mass

1283.99373728 g/mol

Heavy Atom Count

90

Dates

Modify: 2024-01-05

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